
N-(4-butylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-butylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, also known as BPTC, is a tetrazole-based compound that has been widely studied for its potential therapeutic applications. BPTC is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in various neurological disorders, including anxiety, depression, and addiction.
Scientific Research Applications
Synthesis and Characterization
Research has been dedicated to synthesizing and characterizing compounds with similar structures, aiming at exploring their potential in various scientific applications. For example, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and investigated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, emphasizing the compound's relevance in medicinal chemistry research (Hassan, Hafez, & Osman, 2014). Similarly, Hsiao et al. (2015) focused on aromatic polyamides and polyimides bearing pendant groups for electro-optical applications, demonstrating the versatility of such compounds in materials science (Hsiao, Peng, Kung, Leu, & Lee, 2015).
Biological Activity
While avoiding specifics on drug use or side effects, research includes studying the biological activity of structurally related compounds. Lalpara et al. (2021) explored novel Dihydropyrimidine Derivatives for their antidiabetic properties, showcasing the potential of similar structures in addressing health-related issues without delving into therapeutic applications or side effects (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Electrochromic and Electro-optical Properties
Compounds with related structures have been synthesized for their electrochromic and electro-optical properties, demonstrating their application in creating advanced materials. The work by Hsiao et al. (2013) on polyamides with pendant carbazole groups for electrochromic devices highlights the potential of such compounds in electronics and photonics (Hsiao, Wang, Lin, Guo, Kung, Leu, & Lee, 2013).
Insecticidal Activities
Investigations into novel pyrazole amide derivatives for their insecticidal activities, as reported by Deng et al. (2016), indicate the broader applicability of compounds in agricultural sciences and pest management (Deng, Xie, Li, Yuan, Hu, Zhang, Wang, Ming, & Yang, 2016).
properties
IUPAC Name |
N-(4-butylphenyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-3-4-5-14-6-8-15(9-7-14)20-19(25)18-21-23-24(22-18)16-10-12-17(26-2)13-11-16/h6-13H,3-5H2,1-2H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUPRAUDSPYAJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-dimethylisoxazol-4-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2412200.png)
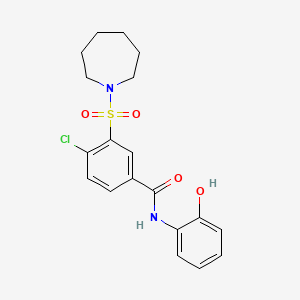
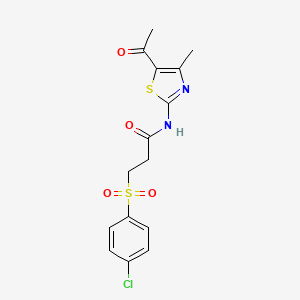
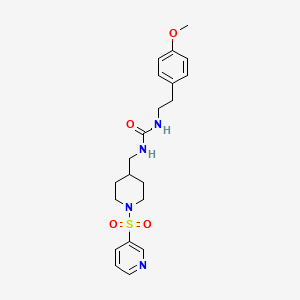
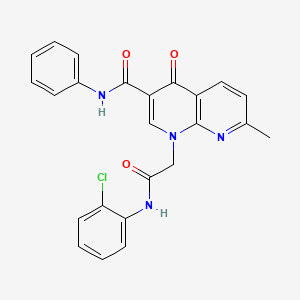
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide](/img/structure/B2412208.png)
![5-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B2412209.png)
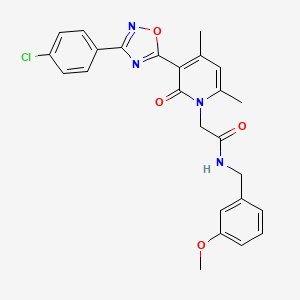
![7-Fluoro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2412211.png)
![ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2412215.png)
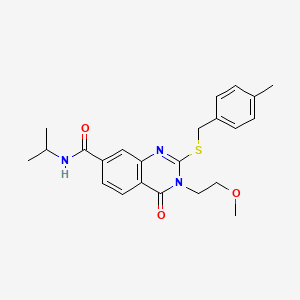
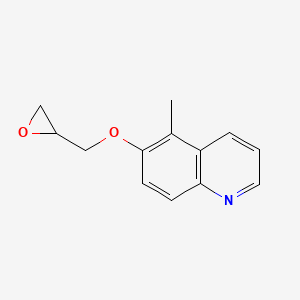
![6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid](/img/structure/B2412221.png)
